3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with 2-fluorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation and cancer treatment.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices (OLEDs) and as fluorescent probes for bioimaging.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapy . The molecular pathways involved include the regulation of cell cycle checkpoints and apoptosis signaling .
Comparison with Similar Compounds
3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Studied for its unique structural properties and potential use in various chemical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and photophysical properties, making it a versatile compound for various scientific research applications .
Properties
CAS No. |
1011365-74-4 |
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Molecular Formula |
C13H7BrFN3O2 |
Molecular Weight |
336.12 g/mol |
IUPAC Name |
3-bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C13H7BrFN3O2/c14-8-6-16-18-11(13(19)20)5-10(17-12(8)18)7-3-1-2-4-9(7)15/h1-6H,(H,19,20) |
InChI Key |
LZGXVFIOSZECCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=NN3C(=C2)C(=O)O)Br)F |
Origin of Product |
United States |
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